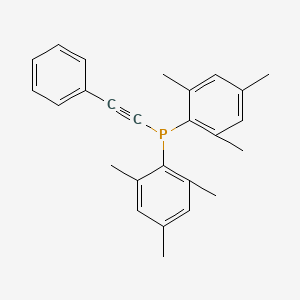
2-Cyanoethyl propyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl propyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a cyanoethyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl propyl methylphosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, trimethyl phosphite can react with 2-cyanoethyl bromide under controlled conditions to yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
2-Cyanoethyl propyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyanoethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Dipropyl {[(2-cyanoethyl)(propyl)amino]methyl}phosphonate: Similar structure but with an additional amino group.
Phosphonic acids: Compounds with similar phosphonate groups but different alkyl or aryl substituents
Uniqueness
2-Cyanoethyl propyl methylphosphonate is unique due to its specific combination of cyanoethyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
58264-10-1 |
|---|---|
Molecular Formula |
C7H14NO3P |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-[methyl(propoxy)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C7H14NO3P/c1-3-6-10-12(2,9)11-7-4-5-8/h3-4,6-7H2,1-2H3 |
InChI Key |
BSQPECKMPGLWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-3-[(methylsulfanyl)methoxy]octa-1,6-diene](/img/structure/B14605685.png)
![Benzenamine, 4-hexyl-N-[(4-hexylphenyl)methylene]-](/img/structure/B14605692.png)
![Benzeneacetic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B14605702.png)
![3a,6a-Dimethyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B14605713.png)
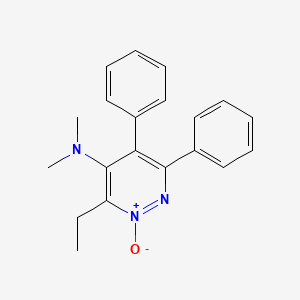

![2-[3-(2-Methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14605730.png)
methanone](/img/structure/B14605735.png)
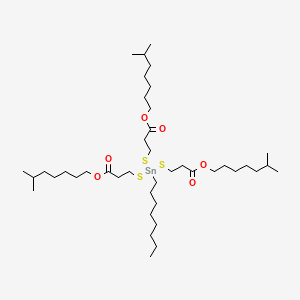
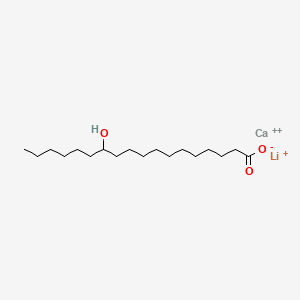
![1-[Bromo(4-chlorophenyl)methyl]-2-chlorobenzene](/img/structure/B14605751.png)
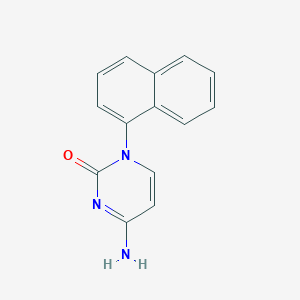
![1-[3,5-Dichloro-4-(ethylamino)phenyl]ethan-1-one](/img/structure/B14605773.png)
